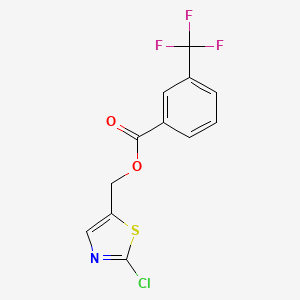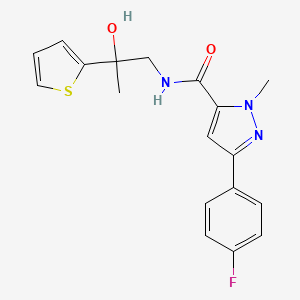
3,3'-Bis(1,3-benzodioxol-5-yl)-5,5'-bi-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'3,3'-Bis(1,3-benzodioxol-5-yl)-5,5'-bi-1,2,4-oxadiazole' is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties. This compound is commonly referred to as BDOB and is a derivative of benzodioxole and oxadiazole. BDOB has been extensively studied for its potential applications in various fields such as material science, chemistry, and biochemistry.
作用机制
The mechanism of action of BDOB is not fully understood. However, it is believed that BDOB exerts its biological effects by interacting with cellular components such as DNA, proteins, and enzymes. BDOB has been shown to bind to DNA and inhibit its replication, which may contribute to its anticancer properties. BDOB has also been shown to inhibit the activity of enzymes such as topoisomerase and proteases, which may contribute to its antibacterial and antifungal properties.
Biochemical and Physiological Effects:
BDOB has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BDOB can inhibit the growth of cancer cells, bacteria, and fungi. BDOB has also been shown to induce apoptosis in cancer cells and disrupt the cell cycle. In addition, BDOB has been shown to exhibit antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using BDOB in lab experiments include its high purity, stability, and ease of synthesis. BDOB is also relatively inexpensive compared to other organic semiconductors, making it a cost-effective option for researchers. However, the limitations of using BDOB in lab experiments include its low solubility in common solvents, which can make it difficult to work with. In addition, BDOB can be sensitive to air and moisture, which can affect its properties and stability.
未来方向
There are several future directions for the study of BDOB. One potential area of research is the development of new BDOB-based semiconductors with improved charge transport properties. Another area of research is the development of BDOB-based fluorescent probes for the detection of specific biomolecules. In addition, the potential of BDOB as an anticancer agent could be further explored through in vivo studies. Finally, the development of new synthesis methods for BDOB could improve its yield and purity, making it more accessible to researchers.
合成方法
The synthesis of BDOB involves the reaction of 2,5-bis(2-nitrophenyl)-1,3,4-oxadiazole with 1,2-bis(2,4-dinitrophenyl) benzene in the presence of zinc dust and acetic acid. The reaction proceeds through a reduction process, which results in the formation of BDOB. The yield of BDOB can be improved by optimizing the reaction conditions, such as temperature, time, and reactant concentration.
科学研究应用
BDOB has been extensively studied for its potential applications in various fields such as material science, chemistry, and biochemistry. In material science, BDOB has been used as a building block for the synthesis of new organic semiconductors. BDOB-based semiconductors have been shown to exhibit excellent charge transport properties, making them suitable for use in electronic devices such as solar cells and field-effect transistors.
In chemistry, BDOB has been used as a fluorescent probe for the detection of metal ions. BDOB-based probes have been shown to exhibit high selectivity and sensitivity towards various metal ions, making them useful for environmental monitoring and biomedical applications.
In biochemistry, BDOB has been studied for its potential as an anticancer agent. BDOB has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. BDOB-based compounds have also been studied for their potential as antibacterial and antifungal agents.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O6/c1-3-11-13(25-7-23-11)5-9(1)15-19-17(27-21-15)18-20-16(22-28-18)10-2-4-12-14(6-10)26-8-24-12/h1-6H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJJSHLOJFSELT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bis(1,3-benzodioxol-5-yl)-5,5'-bi-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2412750.png)

![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)

![5-Bromo-2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2412758.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)

![(2Z)-2-(4-fluorobenzylidene)-8-(tetrahydrofuran-2-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2412763.png)
![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide](/img/structure/B2412764.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)